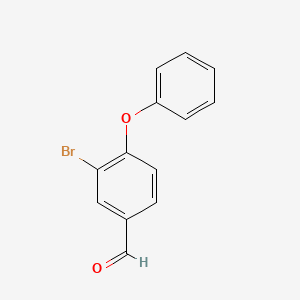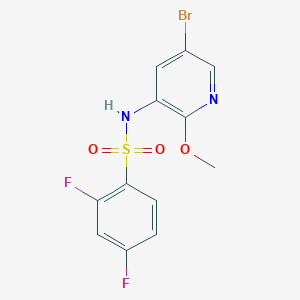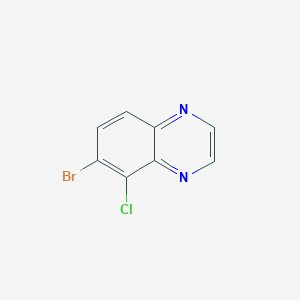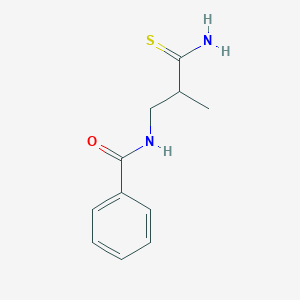
N-(2-carbamothioyl-2-methylethyl)benzamide
Overview
Description
“N-(2-carbamothioyl-2-methylethyl)benzamide” is a chemical compound with the CAS Number: 1248302-41-1 . It has a molecular weight of 222.31 and its IUPAC Name is N-(3-amino-2-methyl-3-thioxopropyl)benzamide .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H14N2OS/c1-8(10(12)15)7-13-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,15)(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antibacterial Properties
N-(2-carbamothioyl-2-methylethyl)benzamide and its derivatives have shown significant antibacterial properties. Studies reveal their effectiveness against both gram-positive and gram-negative bacteria. For instance, a compound derived from ortho-toluylchloride and 2-amino-4-picoline demonstrated antibacterial activity towards such bacteria (Adam et al., 2016). Similar antibacterial and antifungal activities were observed in other derivatives of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides (Belz et al., 2013).
Chemical Synthesis and Characterization
This compound and its derivatives are frequently synthesized and characterized for various scientific purposes. For example, their synthesis involves processes like crystallization and is characterized using techniques such as X-ray crystallography and spectroscopy (Gunasekaran et al., 2009). These compounds are often used in studies involving chemical structure and bonding.
Catalytic Applications
Several studies have explored the catalytic applications of these compounds. Ruthenium(II) and palladium(II) complexes containing N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been prepared and found effective as catalysts for oxidation of alcohols and other chemical reactions (Gunasekaran et al., 2010), (Gunasekaran, 2018).
Anticancer Studies
Compounds containing N-(2-carbamothioyl-2-methylethyl)benzamide have been evaluated for their anticancer activity. For instance, derivatives like N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide have shown promise in anticancer studies, highlighting their potential as therapeutic agents (Rode et al., 2020).
Corrosion Inhibition
These compounds are also studied for their potential as corrosion inhibitors. Research shows that certain derivatives can act as effective inhibitors for steel corrosion in acidic solutions (El Wanees et al., 2014).
Environmental Applications
Furthermore, these compounds have been investigated for environmental applications such as controlling eutrophication in aquatic environments. Their inhibitory effects on algae growth have been studied, indicating their potential as eco-friendly solutions (Nor et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(3-amino-2-methyl-3-sulfanylidenepropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(10(12)15)7-13-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUSZLUIPDHTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamothioyl-2-methylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



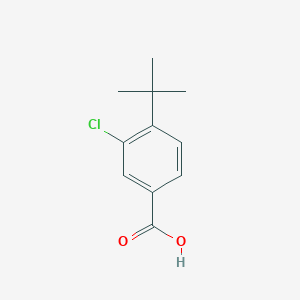

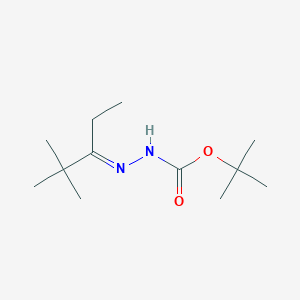

![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)
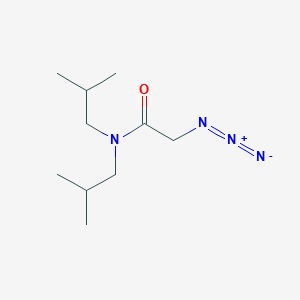
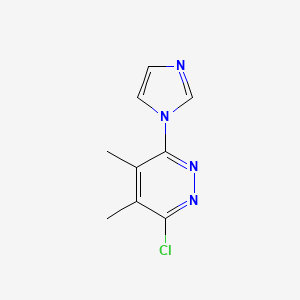

![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
